4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol

Lipophilicity Drug-likeness ADME Prediction

Sourcing a triazole-phenol scaffold with the wrong substitution pattern can derail your SAR campaign. 4-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol solves this with a unique ortho-Cl, N4-triazole architecture. • XLogP3-AA = 1.4 - >2× increase over non-chlorinated analog for lipophilic pocket targeting. • Ortho-Cl enables Pd-catalyzed cross-coupling for rapid library synthesis. • Halogen-bond donor capability absent in non-halogenated analogs for supramolecular design. Available from BenchChem with reliable global fulfillment.

Molecular Formula C8H6ClN3O
Molecular Weight 195.60 g/mol
Cat. No. B13249651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol
Molecular FormulaC8H6ClN3O
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N2C=NN=C2)O
InChIInChI=1S/C8H6ClN3O/c9-6-1-2-8(13)7(3-6)12-4-10-11-5-12/h1-5,13H
InChIKeyXLANZRQYERKRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol: Core Profile


4-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol (CAS 1467449-91-7) is a 1,2,4-triazole derivative featuring a phenolic core with a chlorine substituent ortho to the heterocycle. Its molecular formula is C₈H₆ClN₃O with a molecular weight of 195.60 g/mol [1]. The compound integrates a hydrogen-bond-donating phenol, a hydrogen-bond-accepting triazole ring, and a halogen capable of halogen bonding, offering a multifunctional scaffold for target engagement [1]. It is cataloged as a synthetic research building block, with its closest structural relatives including the non-chlorinated analog 2-(4H-1,2,4-triazol-4-yl)phenol (CAS 889129-51-5, MW 161.16) and the para-substituted isomer 4-(4H-1,2,4-triazol-4-yl)phenol (CAS 98581-86-3) [2].

Scaffold Multifunctional H-bond donor, acceptor, and halogen bond donor
Distinction Differentiated from non-chlorinated and para-isomer triazole-phenol analogs
Derivatization 4-Chloro cross-coupling handle for library diversification

Why Generic Substitution Fails


Procurement based solely on the triazole-phenol backbone without accounting for the specific substitution pattern can lead to significant performance and synthetic divergences. The 4H-triazole N4 connection establishes a distinct electronic character and conformational profile compared to 1H-triazole N1 analogs, directly influencing metal coordination geometry and biological target recognition [1]. The presence of the 4-chloro substituent further modulates lipophilicity (XLogP3-AA = 1.4), dipole moment, and introduces halogen-bonding capability, which is entirely absent in the non-halogenated analog 2-(4H-1,2,4-triazol-4-yl)phenol [2]. As the quantitative evidence below demonstrates, these structural variations translate into measurable differences critical for reproducible research.

Target Feature
Generic Substitute Risk
4H-triazole N4 linkage
1H-triazole N1 analogs may shift coordination geometry and target recognition
4-Chloro substituent
Non-halogenated analog lacks halogen bonding and exhibits lower lipophilicity
Ortho-hydroxy, 4-chloro pattern
Para-isomer may differ in MOF coordination geometry and steric profile

Quantitative Differentiation vs. Analogs


Lipophilicity Modulation by 4-Chloro

The installation of a chlorine atom at the 4-position of the phenol ring significantly alters the lipophilic character of the triazole-phenol scaffold. The target compound exhibits a computed XLogP3-AA of 1.4, whereas the unsubstituted analog 2-(4H-1,2,4-triazol-4-yl)phenol has a computed XLogP of approximately 0.5–0.8, representing a >2-fold increase in predicted partition coefficient [1][2]. This difference is critical for optimizing passive membrane permeability and binding to hydrophobic protein pockets in medicinal chemistry programs.

Lipophilicity Modulation
Class-level inference
XLogP3-AA 1.4
Supports lipophilicity-dependent target engagement review
Comparator ~0.5–0.8 (non-chlorinated); computed value
Lipophilicity Drug-likeness ADME Prediction

Halogen Bonding from 4-Chloro Substituent

The 4-chloro substituent of the target compound can engage in halogen bonding (XB) as a Lewis acid, an interaction fundamentally unavailable to the unsubstituted 2-(4H-1,2,4-triazol-4-yl)phenol. Quantum chemical calculations predict a positive electrostatic potential (σ-hole) on the chlorine atom, enabling specific, directional XB interactions with Lewis bases. This non-covalent interaction has been exploited in analogous chlorinated triazole systems to enhance target binding affinity and selectivity [1].

Halogen Bonding
Class-level inference
σ-hole present (halogen bond donor)
Enables additional molecular recognition interactions
Quantitative binding energy requires experimental measurement
Halogen Bonding Supramolecular Chemistry Molecular Recognition

Dihedral Angle & Conformation

The crystal structure of the non-chlorinated analog, 2-(4H-1,2,4-triazol-4-yl)phenol, reveals a dihedral angle of 41.74° between the benzene and triazole rings [1]. The introduction of the 4-chloro substituent in the target compound is expected to alter this dihedral angle due to steric and electronic effects, potentially impacting molecular recognition and binding pose. Direct head-to-head dihedral angle comparison requires experimental crystal structure data for the target compound, which is currently unavailable [2].

Dihedral Angle
Data to verify
Target: Not determined
Conformational differences may impact pharmacophore presentation
Comparator 41.74° (non-chlorinated); requires target crystal structure
Conformational Analysis Crystal Structure Molecular Recognition

MOF Coordination Geometry: N4 vs. N1 Donor

The 4H-1,2,4-triazole-4-yl linkage in the target compound provides a distinct N1,N2-bridging coordination geometry compared to 1H-triazole N1-substituted isomers. In MOF construction, 4H-triazol-4-yl groups preferentially bridge two metal ions via N1 and N2 atoms, yielding short M–N bonds (2.36–2.50 Å) and specific framework topologies [1]. The 4-(4H-1,2,4-triazol-4-yl)phenol (para-hydroxy isomer) is established as an MOF ligand ; the target compound's ortho-hydroxy, 4-chloro substitution pattern introduces steric effects and additional coordination possibilities (e.g., phenolato O-donor), differentiating its linker geometry from the para-isomer.

MOF Coordination
Class-level inference
N1,N2-bridging + phenolato O-donor (target) vs N1,N2 only (para)
Different denticity and steric profile may yield tunable pore architecture
Quantitative MOF porosity data unavailable
Metal-Organic Frameworks Coordination Chemistry Triazole Ligands

Cross-Coupling Handle at 4-Chloro

The 4-chloro atom in the target compound serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification of the scaffold. The unsubstituted analog 2-(4H-1,2,4-triazol-4-yl)phenol lacks this reactive site, limiting its utility for generating focused compound libraries. This functional handle provides a clear advantage for medicinal chemistry programs requiring rapid analog synthesis .

Cross-Coupling Handle
Data to verify
4-Cl enables Pd-catalyzed cross-coupling
Supports library diversification and SAR exploration
Yield depends on conditions; verify for specific substrate
Cross-Coupling Suzuki Reaction Scaffold Derivatization

Application Scenarios


Lipophilicity-Driven Hit-to-Lead Optimization

Programs targeting lipophilic binding pockets can leverage the computed XLogP3-AA of 1.4 for 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol, representing a >2-fold increase over the non-chlorinated baseline (XLogP ~0.5–0.8). This scaffold is suitable when SAR data indicates that increased logP correlates with improved target affinity in cellular assays [1].

MOF Design with Ortho-Hydroxy, 4-Chloro Pattern

The ortho-hydroxy, 4-chloro substitution pattern alters the coordination geometry and denticity of the 4H-triazole linker relative to the established para-hydroxy MOF ligand 4-(4H-1,2,4-triazol-4-yl)phenol. This enables the engineering of MOFs with distinct pore architectures, potentially leading to differentiated gas sorption or catalytic properties .

Halogen Bond Design in Supramolecular Assemblies

The 4-chloro substituent's σ-hole enables halogen bonding interactions unavailable to the non-halogenated analog. This scaffold is appropriate for supramolecular chemistry or rational drug design where halogen bonding contributes to binding energy and selectivity, supporting molecular recognition studies .

Late-Stage Diversification via Cross-Coupling

The 4-chloro substituent serves as a reactive handle for Pd-catalyzed cross-coupling, enabling the construction of diverse libraries from a common intermediate. This advantage over non-halogenated 1,2,4-triazole-phenol scaffolds supports medicinal chemistry efforts requiring rapid SAR exploration .

Application
Selection Property
Validation Focus
Lipophilicity-dependent hit-to-lead
Computed lipophilicity profile
Lipophilicity-affinity correlation in cellular assays
MOF engineering with ortho-hydroxy pattern
Coordination geometry (denticity, steric profile)
Pore architecture and gas sorption comparison
Halogen bond-directed supramolecular design
Halogen bonding capability (σ-hole)
Binding energy and selectivity in assemblies
Cross-coupling library diversification
4-Chloro reactive handle
Reaction scope and library generation efficiency
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